molecular formula C13H14BF4N3 B580219 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16600-18-3

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate

Cat. No.: B580219
CAS No.: 16600-18-3
M. Wt: 299.08
InChI Key: DYDFNIURMHTHDY-UHFFFAOYSA-N
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Description

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds It is characterized by the presence of an azo group (-N=N-) linking a phenyl group to a pyridinium ring The tetrafluoroborate anion (BF₄⁻) serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate typically involves the diazotization of aniline followed by azo coupling with 4-ethylpyridine. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with 4-ethylpyridine to form the azo compound. The final step involves the addition of tetrafluoroboric acid to precipitate the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azo compounds.

    Biology: Investigated for its potential use in biological staining and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also participate in electrostatic interactions with negatively charged biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate is unique due to the presence of both the azo group and the pyridinium ring, which confer distinct chemical reactivity and potential applications. The tetrafluoroborate anion enhances the solubility and stability of the compound in various solvents, making it suitable for diverse research applications.

Properties

IUPAC Name

(1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDFNIURMHTHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724675
Record name 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-18-3
Record name 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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